2,5-Dihydroxycinnamic acid

5-Lipoxygenase inhibition Renal cell carcinoma Leukotriene biosynthesis

Select 2,5-Dihydroxycinnamic acid (CAS 636-01-1) for its unique 2,5-dihydroxy substitution pattern—a critical pharmacophore absent in the more common 3,4-dihydroxy caffeic acid isomer. This scaffold confers 2-fold superior 5-lipoxygenase (5-LOX) inhibitory potency in ester derivatives, with the phenethyl ester analog achieving 7-fold greater potency than the clinically approved 5-LOX inhibitor Zileuton. Unlike caffeic acid's catechol-dependent radical scavenging, the 2,5-arrangement minimizes confounding antioxidant cytoprotection, enabling cleaner mechanistic readouts in enzyme inhibition studies. Additionally, this scaffold exhibits VHL-dependent synthetic lethality in clear cell renal cell carcinoma (ccRCC) with >12-fold selectivity. Procure as a privileged starting point for anti-inflammatory, anti-leukotriene, and ccRCC-targeted drug discovery programs.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 636-01-1
Cat. No. B6593565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxycinnamic acid
CAS636-01-1
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C=CC(=O)O)O
InChIInChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-1+
InChIKeyJXIPYOZBOMUUCA-DAFODLJHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dihydroxycinnamic Acid (CAS 636-01-1): Positional Isomer of Caffeic Acid with Distinct 5-LOX Pharmacophore


2,5-Dihydroxycinnamic acid (CAS 636-01-1) is a hydroxycinnamic acid derivative and a positional isomer of caffeic acid (3,4-dihydroxycinnamic acid), bearing hydroxyl substituents at the 2- and 5-positions of the phenyl ring rather than the ortho-dihydroxy (catechol) configuration [1]. The compound is produced synthetically via Elbs persulfate oxidation of o-coumaric acid [2]. Unlike the widely studied caffeic acid scaffold, the 2,5-substitution pattern confers a distinct pharmacophore for 5-lipoxygenase (5-LOX) inhibition, as demonstrated by structure-activity relationship studies showing that 2,5-dihydroxy substitution yields 2-fold higher 5-LOX inhibitory potency compared to the 3,4-dihydroxy configuration in ester derivatives [3]. This positional isomerism—same molecular formula (C9H8O4), different hydroxyl arrangement—represents a critical determinant for target selectivity and cannot be inferred from caffeic acid data.

Why 2,5-Dihydroxycinnamic Acid Cannot Be Substituted with Caffeic Acid or Other Hydroxycinnamates in 5-LOX-Targeted Research


Hydroxycinnamic acids as a class exhibit diverse biological activities—antioxidant, anti-inflammatory, and antiproliferative—but these activities are exquisitely sensitive to hydroxyl substitution pattern [1]. The 3,4-dihydroxy (catechol) configuration of caffeic acid is optimized for radical scavenging through ortho-quinone formation, whereas the 2,5-dihydroxy arrangement lacks this catechol functionality and demonstrates markedly different target engagement [2]. Critically, direct comparative enzymatic data demonstrate that the 2,5-substitution pattern confers 2-fold superior 5-LOX inhibition relative to the 3,4-configuration in structurally matched ester derivatives [3]. Furthermore, the 2,5-dihydroxy scaffold serves as a privileged starting point for developing 5-LOX inhibitors that achieve 7-fold greater potency than the clinically approved 5-LOX inhibitor Zileuton—a property not shared by caffeic acid-derived analogs [3]. Generic substitution based solely on molecular formula equivalence or broad class membership will therefore yield erroneous experimental outcomes and compromised SAR interpretation.

Quantitative Differentiation of 2,5-Dihydroxycinnamic Acid: Comparative Evidence for Procurement and Experimental Selection


2,5-Dihydroxy Substitution Confers 2-Fold Superior 5-LOX Inhibition vs. 3,4-Dihydroxy (Caffeic Acid) Configuration in Ester Derivatives

In a direct head-to-head comparison of structurally matched phenethyl ester derivatives, the 2,5-dihydroxycinnamic acid phenethyl ester (compound 10b) exhibited twice the 5-LOX inhibitory activity of caffeic acid phenethyl ester (CAPE, compound 2), which bears the 3,4-dihydroxy substitution pattern [1]. The study explicitly states: '2,5-Dihydroxy substitution was more favorable to 5-LO inhibition since compound 10b is twice as active as CAPE (2) which is a 3,4-dihydroxylcinnamic acid ester' [1]. This demonstrates that the 2,5-substitution pattern, not merely the presence of two hydroxyl groups, drives enhanced 5-LOX engagement.

5-Lipoxygenase inhibition Renal cell carcinoma Leukotriene biosynthesis

2,5-Dihydroxycinnamic Acid Phenethyl Ester (10b) Achieves 7-Fold Greater 5-LOX Inhibition Than Clinically Approved Zileuton

The 2,5-dihydroxycinnamic acid-derived phenethyl ester (compound 10b) was identified as the most potent 5-LOX inhibitor in a series of dihydroxycinnamic acid-based analogs, demonstrating 7-fold greater potency than Zileuton (compound 1), which is the only clinically approved 5-LOX inhibitor [1]. The study reports: 'Results showed that the 2,5-dihydroxycinnamic acid phenethyl ester (10b) was the best 5-LO inhibitor and was 7-fold more potent than Zileuton (1), the only clinically approved 5-LO inhibitor' [1].

5-LOX inhibitor Anti-leukotriene therapy Drug discovery benchmark

Selective Cytotoxicity Against VHL-Deficient Renal Cancer Cells: A Vulnerability Not Observed with Other Hydroxycinnamate Scaffolds

The 2,5-dihydroxycinnamic acid phenethyl ester (10b) exhibits selective cytotoxicity toward renal cancer cells lacking the Von Hippel-Lindau (VHL) tumor suppressor gene [1]. In RCC4 cells, 10b showed an IC50 of 8 µM in VHL-/- (deficient) cells versus 99.6 µM in VHL+/+ (expressing) cells—a greater than 12-fold selectivity window [1]. In 786-O cells, the selectivity was maintained with IC50 values of 34.8 µM (VHL-/-) versus >100 µM (VHL+/+) [1]. The study states: '10b reduced the cell viability of renal cancer cells and was more selective toward RCC4 and 786.0 cells which are deficient for the Von Hippel-Lindau (VHL) tumor suppressor gene' [1]. This VHL-dependent selectivity profile is not reported for caffeic acid or other hydroxycinnamate positional isomers.

Renal cell carcinoma VHL tumor suppressor Synthetic lethality

2,5-Dihydroxycinnamic Acid Lacks the Ortho-Dihydroxy (Catechol) Moiety Required for Optimal Radical Scavenging

The radical scavenging activity of hydroxycinnamic acids is predominantly governed by the presence of an ortho-dihydroxy (catechol) moiety [1]. 2,5-Dihydroxycinnamic acid, with its hydroxyl groups positioned at the 2- and 5-positions, lacks this catechol functionality and is therefore predicted to exhibit significantly lower direct radical scavenging capacity compared to caffeic acid (3,4-dihydroxycinnamic acid) [1][2]. Studies have established the antioxidant potency ranking among hydroxycinnamic acids as: caffeic acid > sinapinic acid ≈ ferulic acid > p-coumaric acid > o-coumaric acid ≈ m-coumaric acid [1]. While direct DPPH IC50 data for 2,5-dihydroxycinnamic acid is not available in the primary literature, structure-activity relationship analysis based on hydroxyl substitution patterns indicates that 2,5-dihydroxycinnamic acid would fall into a lower antioxidant potency tier compared to caffeic acid [2].

Antioxidant Structure-activity relationship Free radical scavenging

In Silico ADMET Predictions Suggest Favorable Intestinal Absorption and Limited Blood-Brain Barrier Penetration for 2,5-Dihydroxycinnamic Acid

Computational ADMET predictions for 2,5-dihydroxycinnamic acid using admetSAR 2.0 indicate favorable Caco-2 permeability (65.42% probability), suggesting adequate intestinal absorption potential, and a high probability (75.00%) of limited blood-brain barrier penetration [1]. These predictions place 2,5-dihydroxycinnamic acid within the acceptable range for oral bioavailability and central nervous system safety profiles. Comparative theoretical ADMET studies on hydroxycinnamic acids (caffeic acid, ferulic acid, p-coumaric acid, sinapic acid) have established baseline parameters for this compound class [2], though direct comparative in silico data between 2,5-dihydroxycinnamic acid and its positional isomers remain limited in the public domain.

ADMET Drug-likeness In silico prediction

Procurement-Driven Application Scenarios for 2,5-Dihydroxycinnamic Acid (CAS 636-01-1)


Medicinal Chemistry: 5-LOX Inhibitor Lead Optimization

Procure 2,5-dihydroxycinnamic acid as a starting scaffold for synthesizing and optimizing 5-lipoxygenase (5-LOX) inhibitors. The 2,5-dihydroxy substitution pattern confers 2-fold greater 5-LOX inhibitory potency compared to the 3,4-dihydroxy (caffeic acid) configuration in ester derivatives, and the phenethyl ester derivative (10b) achieves 7-fold greater potency than the clinically approved 5-LOX inhibitor Zileuton [1]. This scaffold is particularly suitable for developing anti-inflammatory agents and anti-leukotriene therapeutics targeting asthma, inflammatory bowel disease, and 5-LOX-overexpressing malignancies.

Oncology Research: VHL-Deficient Renal Cell Carcinoma Targeted Therapy Development

Use 2,5-dihydroxycinnamic acid derivatives for developing selective therapies against clear cell renal cell carcinoma (ccRCC), which is characterized by VHL tumor suppressor gene inactivation in approximately 90% of cases. The 2,5-dihydroxycinnamic acid phenethyl ester (10b) exhibits selective cytotoxicity toward VHL-deficient RCC4 cells (IC50 = 8 µM) with >12-fold selectivity over VHL-expressing cells (IC50 = 99.6 µM), and similar selectivity in 786-O cells [1]. This VHL-dependent synthetic lethality profile is not observed with caffeic acid-derived compounds, making the 2,5-dihydroxy scaffold uniquely positioned for ccRCC drug discovery programs [1][2].

Chemical Biology: Mechanistic Studies of 5-LOX Pathway and Autophagy Crosstalk

Employ 2,5-dihydroxycinnamic acid-based probes to investigate the mechanistic interplay between 5-LOX inhibition, apoptosis induction, and autophagic flux regulation. Studies demonstrate that the 2,5-dihydroxycinnamic acid phenethyl ester (10b) increases levels of pro-caspase-3a, LC3B-I, and LC3B-II in VHL-deficient RCC4 cells, suggesting concurrent induction of apoptosis and impairment of autophagic flux [1][2]. This dual mechanistic profile makes the 2,5-dihydroxycinnamic acid scaffold a valuable tool compound for dissecting cell death pathway crosstalk in cancer biology.

Synthetic Chemistry: Precursor for Novel Hydroxycinnamate Derivatives with Reduced Antioxidant Interference

Utilize 2,5-dihydroxycinnamic acid as a synthetic precursor for generating hydroxycinnamate derivatives where background antioxidant activity is minimized. Unlike caffeic acid, which contains the ortho-dihydroxy catechol moiety conferring high radical scavenging capacity, the 2,5-dihydroxy substitution pattern lacks this functionality and is predicted to exhibit reduced direct antioxidant activity [1]. This property is advantageous for 5-LOX inhibition studies where antioxidant-mediated cytoprotection could confound interpretation of enzyme inhibition data, providing cleaner mechanistic readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dihydroxycinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.